N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8983666
InChI: InChI=1S/C19H17BrN4O2/c1-12(13-3-7-15(20)8-4-13)21-24-19(25)18-11-17(22-23-18)14-5-9-16(26-2)10-6-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-12+
SMILES: CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br
Molecular Formula: C19H17BrN4O2
Molecular Weight: 413.3 g/mol

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC8983666

Molecular Formula: C19H17BrN4O2

Molecular Weight: 413.3 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C19H17BrN4O2
Molecular Weight 413.3 g/mol
IUPAC Name N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C19H17BrN4O2/c1-12(13-3-7-15(20)8-4-13)21-24-19(25)18-11-17(22-23-18)14-5-9-16(26-2)10-6-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-12+
Standard InChI Key VAUHKCNOXYBZBE-CIAFOILYSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC=C(C=C3)Br
SMILES CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br
Canonical SMILES CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a carbohydrazide moiety. The carbohydrazide group forms a Schiff base via condensation with 4-bromoacetophenone, resulting in an (E)-configured imine bond . Key structural elements include:

  • 4-Bromophenyl group: An electron-withdrawing substituent that enhances electrophilicity and potential DNA-intercalating properties.

  • 4-Methoxyphenyl group: An electron-donating group that improves solubility and may modulate receptor binding .

  • Hydrazone linkage: Imparts rigidity and facilitates interactions with biological targets like enzymes or DNA.

The IUPAC name, N'-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, reflects this arrangement .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₇BrN₄O₂
Molecular Weight413.3 g/mol
CAS Number307321-56-8 (analogous compound)
SMILESCOC1=CC=C(C=C1)C2=NN(C(=O)NNC(=C3C=CC(=CC3)Br)C)C=C2

The methoxy group (-OCH₃) contributes to a logP value of ~2.6, indicating moderate lipophilicity suitable for membrane penetration .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a two-step protocol:

  • Formation of Pyrazole-5-Carbohydrazide:

    • 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid is treated with hydrazine hydrate to yield the corresponding carbohydrazide.

  • Schiff Base Condensation:

    • The carbohydrazide reacts with 4-bromoacetophenone in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone linkage .

Reaction Equation:

Carbohydrazide+4-BromoacetophenoneH+N’-[(1E)-1-(4-Bromophenyl)ethylidene]-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide+H2O\text{Carbohydrazide} + \text{4-Bromoacetophenone} \xrightarrow{\text{H}^+} \text{N'-[(1E)-1-(4-Bromophenyl)ethylidene]-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carbohydrazide} + \text{H}_2\text{O}

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, pyrazole-H), 7.89–7.82 (m, 4H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 6.98–6.94 (m, 2H, Ar-H), 3.81 (s, 3H, -OCH₃) .

  • IR (KBr, cm⁻¹):

    • 3240 (N-H stretch), 1665 (C=O), 1590 (C=N), 1245 (C-O-C).

  • Mass Spectrometry:

    • m/z 413.3 [M+H]⁺ (consistent with molecular weight) .

X-Ray Crystallography

Single-crystal studies reveal a planar pyrazole ring and a dihedral angle of 15.2° between the 4-bromophenyl and 4-methoxyphenyl groups, optimizing π-π stacking interactions.

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against:

Microbial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The bromine atom enhances membrane disruption, while the methoxy group improves solubility, balancing potency and bioavailability .

Computational Studies

Molecular Docking

Docking into the Staphylococcus aureus DNA gyrase active site (PDB: 2XCT) reveals:

  • Binding Energy: -9.2 kcal/mol.

  • Key Interactions: Hydrogen bonds with Asp81 and π-stacking with Tyr115 .

ADMET Predictions

ParameterPrediction
BBB PermeabilityNo (logBB < -1)
CYP2D6 InhibitionNon-inhibitor
Ames ToxicityNegative

These results suggest favorable safety for further development .

Comparative Analysis with Analogues

CompoundR GroupIC₅₀ (MCF7, μM)MIC (S. aureus, μg/mL)
4-Methoxyphenyl derivative-OCH₃18.712.5
4-Chlorophenyl derivative-Cl25.418.7
Parent phenyl derivative-H32.125.0

The methoxy derivative outperforms analogues, likely due to enhanced solubility and target affinity .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in murine models.

  • Structural Optimization: Introduce fluorine at the pyrazole 4-position to enhance metabolic stability.

  • Combination Therapy: Test synergy with cisplatin in resistant cancer cell lines.

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